(2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
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Overview
Description
(2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is a chemical compound that belongs to the class of organic compounds known as oximes. These compounds are characterized by the presence of a hydroxyimino group (-C=N-OH) attached to a carbon atom. The specific structure of this compound includes a fluorine atom and a methyl group attached to a benzene ring, making it a substituted phenyl oxime.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 5-fluoro-2-methylaniline with glyoxylic acid to form the corresponding imine, which is then converted to the oxime by reaction with hydroxylamine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme mechanisms involving oxime groups.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As a precursor for the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its oxime group, forming covalent or non-covalent interactions. The fluorine and methyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-methylphenyl)-2-(N-hydroxyimino)acetamide
- (2E)-N-(5-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
- (2E)-N-(5-fluoro-2-ethylphenyl)-2-(N-hydroxyimino)acetamide
Uniqueness
The presence of the fluorine atom in (2E)-N-(5-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can significantly alter its chemical properties, such as its reactivity and binding interactions, compared to similar compounds without the fluorine substitution.
Properties
IUPAC Name |
(2E)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHLSDMTCUCUBU-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)NC(=O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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